molecular formula C18H17ClN2O2 B018054 3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 147687-17-0

3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B018054
M. Wt: 328.8 g/mol
InChI Key: DFZLZGAIWJGCIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives, including 3-(2-Chloroethyl)-2-methyl variants, involves several key steps. A notable method includes the catalytic hydrogenation of 3-benzyloxycarbonylaminoazino[1,2-x]-azin-4-ones to achieve partial saturation of the heterocyclic systems and removal of the benzyloxycarbonyl moiety, yielding high yields of the desired products (Rečnik et al., 2000). Another approach utilizes the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to various polymorphic forms and showcasing the compound's versatility in chemical synthesis (Glidewell et al., 2003).

Molecular Structure Analysis

The molecular structure of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been thoroughly analyzed, revealing that the pyrido[1,2-a]pyrimidine ring system is planar with the methyl C and carbonyl O atoms nearly coplanar to it. This structural conformation is supported by weak intermolecular hydrogen bonds and π–π interactions, forming a three-dimensional network (Jasinski et al., 2009).

Chemical Reactions and Properties

The compound exhibits reactivity towards various reagents, demonstrating its potential in creating diverse chemical entities. For example, the synthesis and docking studies of related compounds underline the versatility in reacting with different chemical agents to yield products with potential biological activity (Bommeraa et al., 2019).

Physical Properties Analysis

The crystal structure and spectral characteristics of related pyrido[1,2-a]pyrimidin-4-one derivatives have been studied, highlighting the compound's solid-state properties, including its polymorphism and interaction with light. These studies provide insight into the compound's behavior in different physical states and its potential applications based on these properties (Koval’chukova et al., 2004).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity with DNA, have been explored, indicating its groove mode of binding with DNA. This interaction is vital for understanding the compound's mechanism of action in biological systems and its potential use in medicinal chemistry (Zhang et al., 2013).

Scientific Research Applications

Synthesis of Paliperidone

The compound has been used in the synthesis of paliperidone, an antipsychotic drug. The synthesis involves multiple steps, including chlorination, reduction, and debenzylation (Ji Ya-fei, 2010).

Catalytic Hydrogenation in Heterocyclic Systems

It's used in the catalytic hydrogenation of heterocyclic systems to produce pyrido[1,2-a]pyrimidin-4-ones, demonstrating its versatility in chemical synthesis (S. Rečnik et al., 2000).

Synthesis of Heterocyclic Systems

This compound is integral in the synthesis of various heterocyclic systems, such as pyrimidinones and pyridazinones, highlighting its importance in the creation of diverse molecular structures (R. Toplak et al., 1999).

Molecular Structure Analysis

The molecular structure of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been extensively studied, providing insights into its planarity and intermolecular interactions, crucial for understanding its chemical behavior (J. Jasinski et al., 2009).

Optimization of Biological Properties

The chemical modification of this compound, specifically methylation, has been explored to enhance its biological properties, such as analgesic effects (I. Ukrainets et al., 2015).

Process Analytical Technologies

This compound has been used in studying selectivity control in hydrogenation processes, showcasing its role in improving industrial chemical processes (K. Smet et al., 2005).

Antibacterial Agent Synthesis

Derivatives of 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated as antibacterial agents, indicating its potential in pharmaceutical applications (B. Krishnamurthy et al., 2013).

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

3-(2-chloroethyl)-2-methyl-9-phenylmethoxypyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-13-15(9-10-19)18(22)21-11-5-8-16(17(21)20-13)23-12-14-6-3-2-4-7-14/h2-8,11H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZLZGAIWJGCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593032
Record name 9-(Benzyloxy)-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

147687-17-0
Record name 3-(2-Chloroethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(Benzyloxy)-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-2-methyl-9-(phenylmethoxy)
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Synthesis routes and methods I

Procedure details

To a stirred mixture of 84 parts of phosphoryl chloride and 540 parts of methylbenzene were added 20 parts of 3-(phenylmethoxy)-2-pyridinamine. The mixture was stirred at 50° C. and 22 parts of 3-acetyl-4,5-dihydro-2(3H)-furanone were added. The reaction mixture was stirred for 5 hours at 90° C. Another portion of 22 parts of 3-acetyl-4,5-dihydro-2(3H)-furanone was added and stirring was continued for 30 minutes at 90° C. The solution was allowed to stand overnight at 90° C. The whole was poured into crushed ice and treated with an ammonium hydroxide solution 25%. The product was extracted with trichloromethane. The extract was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (98:2 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was stirred in 2-propanol. The product was filtered off, washed with a mixture of 2-propanol and 1,1′-oxybisethane and dried at 50° C., yielding 20.5 parts (62.3%) of 3-(2-chloroethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one; mp. 141.1° C. (intermediate 1) b) A mixture of 3.3 parts of 3-(2-chloroethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one and 120 parts of methanol was hydrogenated at normal pressure and at room temperature with 2.0 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated to dry, yielding 2.4 parts (99%) of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as an oily residue. (intermediate 2)
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Synthesis routes and methods II

Procedure details

Previously known processes for producing paliperidone have low yields and produce large amounts of HCl gas as a by-product. In U.S. Pat. No. 5,158,952 (its European counterpart is EP0368388), a process is disclosed wherein 2-amino-3-benzyloxypyridine (I′) was reacted with 1.7 mole equivalents 2-acetyl-4-butyrolactone in the presence of 5.5 mole equivalents phosphoryl chloride in toluene. The reaction mixture was stirred for 5 hours at 90° C. Another 1.7 mole equivalents of 2-acetyl-4-butyrolactone were then added and the stirring was continued for 30 minutes at 90° C. The solution was allowed to stand overnight at 90° C. The whole was poured into crushed ice and treated with an ammonium hydroxide solution 25%. The product was extracted with trichloromethane. The extract was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (98:2 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was stirred in 2-propanol. The product was filtered off, washed with a mixture of 2-propanol and 1,1′-oxybisethane and dried at 50° C., yielding 20.5 mole equivalents (Yield: 62.3%) of 3-(2-chloroethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one; mp. 141.1° C. See the scheme shown below.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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